molecular formula C19H17N3O2 B8039716 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide CAS No. 41370-80-3

4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide

Cat. No.: B8039716
CAS No.: 41370-80-3
M. Wt: 319.4 g/mol
InChI Key: RZWXONRAKJWRBC-UHFFFAOYSA-N
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Description

4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino groups and a benzamide moiety, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminophenol to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

For industrial-scale production, the synthesis pathway is optimized to improve yield and efficiency. This often involves the use of safer and more cost-effective reagents and solvents. The overall yield of the industrial process can exceed 78%, making it a viable option for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as DNA methyltransferases. By inhibiting these enzymes, the compound can alter gene expression patterns, which is particularly useful in cancer research . The pathways involved include the inhibition of DNA methylation, leading to the reactivation of silenced genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide is unique due to its dual amino groups and phenoxy linkage, which enhance its reactivity and potential for forming complex structures. This makes it particularly valuable in the synthesis of high-performance materials and in biological research for targeting specific enzymes.

Properties

IUPAC Name

4-amino-N-[4-(4-aminophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-14-3-1-13(2-4-14)19(23)22-16-7-11-18(12-8-16)24-17-9-5-15(21)6-10-17/h1-12H,20-21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWXONRAKJWRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10786828
Record name 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41370-80-3
Record name 4-Amino-N-[4-(4-aminophenoxy)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10786828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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